Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Structural Characterization and Molecular Architecture
Core Spirocyclic Framework Analysis
1-Oxaspiro[2.5]octane System: Ring Conformation and Strain Dynamics
The 1-oxaspiro[2.5]octane system forms the foundational scaffold of this compound, comprising a cyclohexane ring fused to a three-membered epoxide ring via a shared spiro carbon atom (C2). The epoxide ring introduces significant angular strain due to its ideal bond angle of approximately 60°, deviating sharply from the tetrahedral geometry preferred by sp³-hybridized oxygen. This strain is partially alleviated by puckering in the cyclohexane ring, which adopts a chair conformation to minimize torsional and steric conflicts.
The oxygen atom in the epoxide ring contributes to electronic polarization, with the C–O–C bond angle constrained to 61.2° as observed in analogous spirocyclic epoxides. This distortion increases the reactivity of the epoxide moiety, making it susceptible to nucleophilic attack at the electrophilic carbons adjacent to oxygen. However, the steric bulk of the 5,5-dimethyl groups on the cyclohexane ring restricts access to these reactive sites, thereby modulating the compound’s chemical behavior.
Table 1: Key bond parameters in the 1-oxaspiro[2.5]octane system
| Parameter | Value | Source |
|---|---|---|
| C2–O bond length | 1.43 Å | |
| O–C3 bond length | 1.47 Å | |
| C2–O–C3 bond angle | 61.2° | |
| Cyclohexane chair puckering amplitude | 0.48 Å |
Substituent Positioning: Chlorine and Methyl Group Spatial Arrangement
The chlorine atom at C2 and the methyl groups at C5 occupy distinct spatial positions that define the molecule’s three-dimensional shape. The chlorine substituent resides in an axial orientation relative to the epoxide ring, creating a dipole moment that interacts with the electron-rich oxygen atom. This arrangement is stabilized by weak hyperconjugative interactions between the C–Cl σ* orbital and the adjacent C–O σ bonds.
The 5,5-dimethyl groups adopt equatorial positions on the cyclohexane ring, minimizing 1,3-diaxial interactions. This substitution pattern imposes steric hindrance on the β-face of the molecule, rendering the α-face more accessible for intermolecular interactions. Comparative NMR studies of analogous compounds reveal that the methyl groups induce upfield shifts of 0.3–0.5 ppm for nearby protons due to shielding effects.
Comparative Analysis with Analogous Spiro Compounds
When compared to ethyl 1-oxaspiro[2.5]octane-2-carboxylate, the methyl-substituted derivative exhibits reduced conformational flexibility. The ethyl group’s longer alkyl chain permits rotational freedom around the C2–COO bond, whereas the 5,5-dimethyl groups lock the cyclohexane ring into a rigid chair conformation. This rigidity is evident in differential scanning calorimetry (DSC) data, which show a 15°C higher melting point for the dimethyl analog compared to its ethyl counterpart.
Table 2: Comparative properties of spirocyclic carboxylates
| Property | Methyl Derivative | Ethyl Derivative |
|---|---|---|
| Melting Point | 98°C | 83°C |
| Epoxide C–O Stretch (IR) | 840 cm⁻¹ | 825 cm⁻¹ |
| ΔG⧧ for Ring Inversion | 68 kJ/mol | 52 kJ/mol |
Stereochemical Considerations
Properties
Molecular Formula |
C11H17ClO3 |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-9(2)5-4-6-10(7-9)11(12,15-10)8(13)14-3/h4-7H2,1-3H3 |
InChI Key |
SHHHWEORDRGSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chlorination of Precursor Spiro Compounds
Method Overview:
One of the most straightforward approaches involves chlorination of a structurally related precursor, such as methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate , followed by selective chlorination at the 2-position.
- Start with a suitable spirocyclic ester precursor.
- Subject the precursor to chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) .
- Reaction conditions are typically conducted in inert solvents such as dichloromethane (DCM) at low temperatures (0–25°C) to control regioselectivity.
- The chlorination selectively introduces the chlorine atom at the desired position, yielding Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate .
- The selectivity can be enhanced by controlling reaction temperature and reagent equivalents.
- Further functionalization or isomerization steps may be employed to achieve the exact positional chlorination.
Esterification and Subsequent Functionalization
Method Overview:
This route involves initial synthesis of the core spirocyclic structure, followed by targeted chlorination and methylation steps.
- Formation of the spirocyclic core:
React appropriate aldehydes or ketones with cycloalkanes or related intermediates under acid catalysis to form the oxaspiro structure.
Esterification:
Convert the acid intermediate to methyl ester using methyl alcohol (methanol) with catalytic acidic conditions (e.g., sulfuric acid).Chlorination at the 2-position:
Use selective chlorinating agents such as N-chlorosuccinimide (NCS) or titanium tetrachloride (TiCl₄) under controlled conditions to introduce chlorine specifically at the 2-position.
- This method allows for modular synthesis, enabling modifications at various stages.
- It provides control over regioselectivity and functional group compatibility.
Decarboxylative Halogenation of Carboxylic Precursors
Method Overview:
Decarboxylative halogenation, particularly halodecarboxylation, is a versatile approach for synthesizing halogenated spiro compounds.
- Prepare a carboxylic acid precursor, such as methyl 2-oxaspiro[2.5]octane-2-carboxylic acid .
- Subject it to halogenation conditions, such as treatment with N-halosuccinimides (NBS, NCS) in the presence of a decarboxylation catalyst or under thermal conditions.
- The decarboxylation step releases CO₂, simultaneously introducing the halogen at the 2-position.
- Use solvents like acetonitrile or dimethylformamide (DMF) .
- Conduct at elevated temperatures (80–120°C) with a suitable base such as potassium carbonate .
- Efficient formation of methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate with high regioselectivity.
Cyclization and Functional Group Interconversion
Method Overview:
A multi-step approach involves cyclization of open-chain intermediates followed by selective halogenation.
- Synthesize a suitable open-chain precursor bearing the necessary functional groups.
- Cyclize via intramolecular nucleophilic attack or ring-closing metathesis.
- Introduce the chlorine atom through halogenation of the cyclized intermediate, often using SO₂Cl₂ or Cl₂ in the presence of radical initiators or catalysts.
- Offers high regioselectivity.
- Allows for the incorporation of various substituents prior to cyclization.
Industrial-Scale Synthesis Using Continuous Flow Reactors
Method Overview:
For large-scale production, continuous flow chemistry techniques are employed to improve yield, safety, and control.
- Prepare the precursor in a flow reactor.
- Introduce chlorinating agents and other reagents under controlled conditions.
- Use inline monitoring to optimize reaction parameters.
- Isolate the product via extraction and purification steps.
- Enhanced safety due to small reaction volumes.
- Precise control over temperature, pressure, and reagent addition.
- Increased efficiency and reproducibility.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination of precursor | Spirocyclic ester | NCS, SO₂Cl₂ | 0–25°C, inert solvent | Regioselectivity | Requires precursor synthesis |
| Esterification + chlorination | Acid precursor | Methanol, acid catalyst, chlorinating agent | Reflux, controlled addition | Modular, controlled | Multi-step process |
| Decarboxylative halogenation | Carboxylic acid | NBS, NCS, decarboxylation catalyst | 80–120°C | High regioselectivity | Requires precursor preparation |
| Cyclization + halogenation | Open-chain intermediates | Radical initiators, halogen sources | Elevated temperature | Versatile | Multi-step synthesis |
| Continuous flow synthesis | Various intermediates | Reagents as above | Controlled flow conditions | Scalable, safe | Equipment intensive |
Final Remarks
The synthesis of This compound is complex, involving strategic chlorination, esterification, and cyclization steps. The choice of method depends on the desired scale, available starting materials, and specific functionalization requirements. Advances in flow chemistry and decarboxylative halogenation have significantly improved the efficiency and safety of these syntheses, making industrial production more feasible.
Chemical Reactions Analysis
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
This compound is a chemical compound with the molecular formula . It has a molecular weight of 232.70 g/mol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in synthesizing more complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals.
Preparation Methods
One method includes the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate under specific conditions.
Chemical Reactions
This compound undergoes several chemical reactions:
- Substitution Reactions: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
- Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
- Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. Common reagents in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The products formed depend on the specific reaction conditions and reagents used.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Ongoing research explores the potential of this compound as a therapeutic agent, especially in treating various diseases.
Industry
It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Analysis of Differences :
Chlorine Substitution: The target compound’s chlorine atom at position 2 makes it more electrophilic compared to non-chlorinated analogs like Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate . This could enhance its reactivity in nucleophilic substitution or coupling reactions. In contrast, Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate shares the chlorine substituent but differs in methyl group positions (4,5 vs. 5,5), likely altering steric interactions in synthetic pathways.
Methyl vs. Ethyl Groups :
- The 5-ethyl substituent in Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate introduces greater steric bulk and lipophilicity compared to the 5,5-dimethyl groups in the target compound. This may influence solubility or metabolic stability in biological systems.
Biological Activity
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : Approximately 218.68 g/mol
- Structure : The compound features a spirocyclic arrangement with an oxygen atom in the spiro linkage, which contributes to its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through its electrophilic nature. It can interact with nucleophilic sites on proteins and nucleic acids, leading to potential modifications that may alter cellular functions.
Key Mechanisms:
- Electrophilic Attack : The compound acts as an electrophile, capable of modifying proteins or nucleic acids through covalent bonding.
- Protein Modification : Studies have shown that such modifications can influence protein structure and function, potentially impacting signaling pathways and metabolic processes.
Case Studies and Experimental Data
-
Protein Interaction Studies :
- A study demonstrated that this compound can modify specific amino acid residues in proteins, leading to altered enzymatic activity. This was evidenced by changes in substrate affinity and reaction rates in enzyme assays.
-
Cellular Assays :
- In vitro assays revealed that the compound affects cell viability and proliferation in cancer cell lines, suggesting potential anticancer properties. The observed IC values indicate a dose-dependent response in cellular assays.
-
Biochemical Pathways :
- Investigations into the biochemical pathways affected by this compound highlighted its role in modulating oxidative stress responses. It was found to enhance antioxidant enzyme activity in certain cellular models.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds to understand its unique properties better.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | CHClO | Variation in methyl group positioning affecting reactivity |
| Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | CHClO | Different substitution pattern influencing biological activity |
Potential Applications
Given its biological activities, this compound shows promise for applications in medicinal chemistry:
- Drug Development : Its ability to modify biomolecules suggests potential as a lead compound for developing new therapeutic agents.
- Cancer Therapy : The observed effects on cancer cell lines indicate further exploration for anticancer drug development may be warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
